molecular formula C21H16O4 B3985155 3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3985155
M. Wt: 332.3 g/mol
InChI Key: UMLARORMNUPVLN-UHFFFAOYSA-N
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Description

3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound belonging to the class of chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a benzo[c]chromen-6-one core with a methoxyphenylmethoxy substituent, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-6-one core, followed by the introduction of the methoxyphenylmethoxy group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. .

Scientific Research Applications

3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

3-[(3-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(3-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-15-6-4-5-14(11-15)13-24-16-9-10-18-17-7-2-3-8-19(17)21(22)25-20(18)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLARORMNUPVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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